4-Tert-butylphenol

説明

Significance as an Environmental Endocrine Disruptor

4-tBP is recognized as an environmental endocrine disruptor, capable of interfering with the endocrine systems of both wildlife and potentially humans. acs.orgresearchgate.netpublish.csiro.aubohrium.com Its endocrine-disrupting properties are a primary concern, leading to its identification as a substance of very high concern (SVHC) by regulatory bodies like the European Chemicals Agency (ECHA) due to the probable serious effects it poses to the environment. industrialchemicals.gov.aufoodpackagingforum.org Research indicates that 4-tBP can act as an estrogen receptor agonist in in vitro assays, suggesting a mechanism by which it can exert endocrine-mediated effects. industrialchemicals.gov.auindustrialchemicals.gov.au

Historical Context of Alkylphenol Research and 4-Tert-butylphenol's Role

The study of alkylphenols, including 4-tBP, as potential endocrine disruptors has been ongoing within the broader field of environmental toxicology. Concerns regarding the ability of these chemicals to mimic or interfere with natural hormones in wildlife and humans have driven research for several decades. Early studies investigated the estrogenic potential of various alkylphenolic compounds using different in vitro bioassays to understand their relative potencies compared to natural estrogens like 17β-estradiol. wur.nl 4-tBP's role within this historical context stems from its structural similarity to other alkylphenols known to exhibit endocrine activity and its significant industrial usage, which contributes to its environmental prevalence.

Contemporary Research Landscape and Emerging Scientific Concerns

Contemporary research on 4-tBP focuses on understanding its environmental fate, the extent of exposure, and the specific mechanisms and effects of its endocrine disruption at environmentally relevant concentrations. Studies are investigating its impact on various aquatic organisms, which are particularly vulnerable to waterborne contaminants. acs.orgindustrialchemicals.gov.aunih.govnih.govresearchgate.net Research findings highlight concerns such as the induction of vitellogenin (an egg yolk precursor protein) in male fish, histopathological changes in gonadal tissue, and developmental toxicity in early life stages of fish. taylorandfrancis.comindustrialchemicals.gov.aunih.gov

Emerging scientific concerns include the potential for 4-tBP to disrupt fundamental cellular processes beyond direct hormone receptor binding. For instance, recent studies are exploring the ability of 4-tBP to induce calcium overload and impair autophagy in fish cells, suggesting more complex cytotoxic mechanisms. researchgate.netnih.gov The ongoing identification of 4-tBP as an SVHC and continuous evaluations underscore the persistent scientific and regulatory concerns regarding its environmental impact. industrialchemicals.gov.aufoodpackagingforum.org

Detailed research findings have demonstrated adverse effects in aquatic organisms at various concentrations. For example, studies on fathead minnow (Pimephales promelas) have observed vitellogenin induction and gonadal duct feminization in male fish exposed to 255 µg/L of 4-tBP in a 128-day study. industrialchemicals.gov.au In common carp (B13450389) (Cyprinus carpio L.), exposure to 4-tBP at levels up to 690 μg/L has been shown to disturb metabolic processes and induce inflammation, while chronic exposure (60 days) at concentrations as low as 10 μg/L resulted in significant reductions in liver glycogen (B147801) content. acs.orgacs.org Zebrafish (Danio rerio) exposed to 4-tBP at concentrations of 3, 6, and 12 μM during early development exhibited reduced embryo hatchability, morphological abnormalities, cardiotoxicity, and hypopigmentation. nih.gov

The following table summarizes some of the research findings on the effects of 4-tBP on aquatic organisms:

| Organism | Exposure Concentration | Exposure Duration | Observed Effects | Source |

| Fathead Minnow | 255 µg/L | 128 days | Vitellogenin induction (females), Gonadal duct feminization (males) | industrialchemicals.gov.au |

| Common Carp | ≤ 690 µg/L | Not specified | Disturbed metabolic processes, Inflammation | acs.org |

| Common Carp | 10, 100, 500 µg/L | 60 days | Dose-dependent reduction in liver glycogen content (44.1% to 87.6% reduction) | acs.org |

| Zebrafish (embryos) | 3, 6, 12 µM | Early development | Reduced hatchability, Morphological abnormalities, Cardiotoxicity, Hypopigmentation | nih.gov |

These findings underscore the significance of 4-tBP as an environmental contaminant with the potential to induce endocrine disruption and other adverse effects in aquatic ecosystems at concentrations detected in the environment. acs.orgindustrialchemicals.gov.aunih.gov

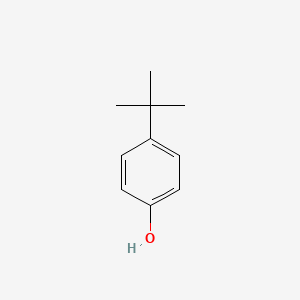

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPQWRBYOIRBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30813-81-1 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30813-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020221 | |

| Record name | 4-(1,1-Dimethylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or practically white flakes. Has a disinfectant-like odor. May float or sink in water. Insoluble in water. (NTP, 1992), Solid, White needle-like crystals, phenolic odour | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(1,1-Dimethylethyl) phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/604/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

463.1 °F at 760 mmHg (NTP, 1992), 237.00 °C. @ 760.00 mm Hg | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

235 °F (NTP, 1992) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), 0.58 mg/mL at 25 °C, insoluble in water; soluble in ethanol; soluble in ether, moderately soluble (in ethanol) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(1,1-Dimethylethyl) phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/604/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.908 at 176 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 158 °F (NTP, 1992) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

98-54-4 | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,1-Dimethylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O81VMW36CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 °F (NTP, 1992), 99 °C | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Environmental Occurrence, Fate, and Transport Dynamics of 4 Tert Butylphenol

Environmental Distribution and Measured Concentrations

The industrial production and widespread use of 4-tert-butylphenol in manufacturing processes have led to its distribution in various environmental compartments. nih.govresearchgate.net This alkylphenol is frequently detected in aquatic ecosystems, including rivers and seawaters, as well as in sediments and wastewater treatment plant effluents. nih.gov Its presence in the environment is a subject of scientific scrutiny due to its potential interactions with ecological systems. nih.gov

This compound is widely distributed in aquatic environments globally. nih.gov Its detection in diverse water bodies underscores its mobility and persistence.

Wastewater treatment plants (WWTPs) are significant conduits for the entry of this compound into aquatic environments. nih.gov International studies have consistently detected its presence in both the incoming raw sewage (influent) and the treated water released (effluent).

Influent concentrations have been reported to range from 0.021 to 3.2 micrograms per liter (µg/L). The efficiency of WWTPs in removing this compound varies depending on the treatment level. For instance, effluent concentrations of 0.0696 µg/L have been measured after primary treatment, while secondary treatment can reduce concentrations to a range of 0.016 to 0.035 µg/L. In the Netherlands, higher concentrations of 300 nanograms per liter (ng/L) were found in treated wastewater samples. An Australian monitoring study detected this compound at concentrations below the limit of quantification of <100 ng/L in secondary treated wastewater effluent.

Table 1: Concentrations of this compound in Wastewater Treatment Plant Influent and Effluent

| Location/Study | Influent Concentration (µg/L) | Effluent Concentration (µg/L) | Treatment Level |

|---|---|---|---|

| International Studies | 0.021–3.2 | - | - |

| International Study | - | 0.0696 | Primary |

| International Studies | - | 0.016–0.035 | Secondary |

| Netherlands | - | 0.3 | Treated |

| Australian Study | - | <0.1 | Secondary |

Monitoring studies across the globe have documented the presence of this compound in surface waters, with concentrations varying significantly by region. In many international surface water studies, concentrations have been quantified in the range of 0.1–130 ng/L. For example, concentrations below 100 ng/L have been detected in samples from Germany, France, South Africa, and Spain.

However, significantly higher concentrations have been observed in heavily industrialized regions. For instance, surface water samples from the Yangtze River in China showed this compound concentrations in the range of 225–1121 ng/L. In the Netherlands, surface water samples contained up to 490 ng/L.

Table 2: Surface Water Concentrations of this compound in International Studies

| Location/Region | Concentration Range (ng/L) |

|---|---|

| Various International | 0.1–130 |

| Germany, France, South Africa, Spain | <100 |

| Netherlands | up to 490 |

| Yangtze River, China | 225–1121 |

The presence of this compound extends to both coastal and riverine environments. In Singapore's coastal waters, concentrations were found in a wide range of 10–2300 ng/L. A study of the Elbe River, which flows through Germany and the Czech Republic, also confirmed the presence of this compound. In Japan, surveys of eight rivers flowing into Lake Biwa detected alkylphenols, highlighting the widespread nature of this type of contaminant in river systems. researchgate.net

Due to its chemical properties, this compound is expected to partition to soil and sediment when released into the environment. service.gov.uk This leads to its accumulation in these compartments.

A study of sediment samples from the Elbe River (Germany and Czech Republic) reported this compound concentrations ranging from <1 to 185 micrograms per kilogram (µg/kg). Analysis of sediment from the same river system in a separate study identified concentrations between 19 and 82 µg/kg on a dry mass basis. nih.gov In a study focused on bioremediation, soil was artificially contaminated with this compound at a concentration of 50 mg/kg to evaluate its degradation by a fungal strain. researchgate.net While this was a controlled experiment, it demonstrates the potential for soil to become a sink for this compound. researchgate.net

Table 3: Concentrations of this compound in Sediment

| Location/Study | Concentration Range (µg/kg dry weight) |

|---|---|

| Elbe River, Germany/Czech Rep. | <1–185 |

| Elbe River, Germany | 19–82 |

This compound has been shown to accumulate in aquatic organisms, indicating its potential for bioaccumulation. Measured data suggests a low potential for this compound to bioconcentrate in fish.

A study following OECD guidelines reported a lipid-normalized bioconcentration factor (BCF) of 20-48 L/kg wet weight in carp (B13450389) (Cyprinus carpio). Another study found a BCF value of 120 L/kg in orfe (Leuciscus idus melanotus). These values are below the threshold that typically signifies high bioconcentration potential.

Direct measurements in aquatic organisms have confirmed its uptake. Samples from supermarkets in Singapore revealed the presence of this compound in various species.

Table 4: Concentrations of this compound in Aquatic Biota from Singapore

| Organism | Concentration (ng/g wet weight) |

|---|---|

| Prawn | 21.3 |

| Crab | 24.0 |

| Blood Clam | 8.8 |

| White Clam | 6.5 |

| Squid | 13.9 |

| Indian Scad | 19.0 |

Occurrence in Aquatic Systems

Environmental Degradation Pathways and Kinetics of this compound

The environmental persistence and fate of this compound are significantly influenced by various degradation processes. These pathways, including biodegradation, photodegradation, and atmospheric reactions, determine the compound's residence time and potential for impact in different environmental compartments.

Biodegradation Processes

Biodegradation is a key process in the removal of this compound from aquatic and soil environments. The susceptibility of this compound to microbial attack varies depending on the prevailing environmental conditions.

Under aerobic conditions in aquatic environments, this compound is biodegradable. Studies conducted following OECD Test Guideline 301A have shown significant degradation, with one study reporting 98% removal over a 28-day period. Other studies using different guidelines have also confirmed its biodegradability, though the extent can vary. For instance, one study found degradation levels of 58.5% and 63.5% at different concentrations.

| Test Guideline | Concentration | Degradation | Duration |

| OECD TG 301A | Not Specified | 98% | 28 days |

| OECD TG 301B | 5 mg/L | 58.5% | 28 days |

| OECD TG 301B | 10 mg/L | 63.5% | 28 days |

| OECD TG 301F | 15 mg/L | 60% | 28 days |

| OECD TG 301F | 25 mg/L | 42% | 28 days |

This table summarizes the aerobic biodegradation of this compound under various test conditions.

Specific microorganisms have been identified that can utilize this compound as a sole source of carbon and energy. asm.orgnih.gov Strains of the bacterium Sphingobium fuliginis, isolated from the rhizosphere sediment of the reed Phragmites australis, have demonstrated this capability. asm.orgnih.gov

The degradation pathway by Sphingobium fuliginis strain TIK-1 involves an initial hydroxylation of this compound to form 4-tert-butylcatechol (B165716). asm.orgnih.gov This intermediate is then processed through a meta-cleavage pathway. asm.orgnih.govacs.org During this process, another metabolite, 3,3-dimethyl-2-butanone, has been identified. asm.orgnih.gov Research has shown that strain TIK-1 can completely degrade a 1.0 mM concentration of this compound within 12 hours, with cell growth occurring concurrently. asm.orgnih.gov This strain has also been shown to degrade a wide range of other 4-alkylphenols. asm.orgnih.gov

| Time (hours) | This compound Concentration (mM) | Key Metabolite Detected |

| 0 | 1.0 | - |

| 3 | Decreasing | 4-tert-butylcatechol |

| 12 | 0 | 3,3-dimethyl-2-butanone |

This table illustrates the degradation timeline of 1.0 mM this compound by Sphingobium fuliginis strain TIK-1. asm.org

The biodegradability of this compound has been quantified by measuring the evolution of carbon dioxide, expressed as a percentage of the theoretical maximum (ThCO2). In a 28-day study following OECD Test Guideline 301B, the degradation of this compound was measured at 58.5% for an initial concentration of 5 mg/L and 63.5% for an initial concentration of 10 mg/L. Another study using OECD TG 301F found degradation rates of 42% and 60% at concentrations of 25 mg/L and 15 mg/L, respectively, over the same duration.

| Test Guideline | Initial Concentration | % ThCO2 in 28 days |

| OECD TG 301B | 5 mg/L | 58.5% |

| OECD TG 301B | 10 mg/L | 63.5% |

| OECD TG 301F | 15 mg/L | 60% |

| OECD TG 301F | 25 mg/L | 42% |

This table presents the percentage of theoretical carbon dioxide (ThCO2) evolved during the biodegradation of this compound.

Photodegradation Mechanisms and Rates

Photodegradation is another significant pathway for the removal of this compound from the environment, particularly in sunlit surface waters. nih.gov The process can occur through direct photolysis or be enhanced by the presence of other substances, a process known as indirect or sensitized photolysis.

Direct photolysis of this compound yields by-products such as 4-tert-butylcatechol and a this compound dimer. nih.gov The degradation rate can be significantly accelerated in advanced oxidation processes (AOPs), such as in the presence of UV light combined with hydrogen peroxide (UV/H₂O₂) or persulfate (UV/S₂O₈²⁻). researchgate.nettandfonline.com In these systems, highly reactive radicals are generated that facilitate the breakdown of the parent compound. nih.gov For instance, the degradation rate of this compound has been observed to follow the order: UV/S₂O₈²⁻ > UV/H₂O₂ > UV-C alone. researchgate.nettandfonline.com The oxidation by hydroxyl radicals (HO•) primarily produces 4-tert-butylcatechol and hydroquinone. nih.gov The efficiency of these processes can be influenced by factors such as pH, temperature, and the concentration of the oxidizing agent. researchgate.nettandfonline.com

| Photodegradation System | Key By-products | Relative Degradation Rate |

| Direct Photolysis (UV) | 4-tert-butylcatechol, this compound dimer | Low |

| UV/H₂O₂ | 4-tert-butylcatechol, Hydroquinone | Medium |

| UV/S₂O₈²⁻ | Dimerized primary products | High |

This table compares different photodegradation systems for this compound. nih.govresearchgate.nettandfonline.com

Atmospheric Degradation via Hydroxyl Radical Reactions

In the atmosphere, this compound is expected to degrade rapidly primarily through reactions with photochemically produced hydroxyl (OH) radicals. researchgate.net Theoretical studies indicate that the addition reactions of OH radicals to the aromatic ring are more significant than abstraction reactions. researchgate.netpublish.csiro.au The calculated atmospheric lifetime for this compound, based on pseudo-first-order kinetics, is approximately 10.8 months, with a degradation rate constant of 3.56 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298.15 K. researchgate.netpublish.csiro.au Another calculation suggests a much shorter atmospheric half-life of 3.2 hours.

| Parameter | Value | Reference Temperature |

| Atmospheric Half-Life | ~3.2 hours | Not Specified |

| Atmospheric Lifetime | ~10.8 months | 298.15 K |

| Rate Constant (vs. OH radicals) | 3.56 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 298.15 K |

This table summarizes the key parameters for the atmospheric degradation of this compound. researchgate.netpublish.csiro.au

Hydrolytic Stability in Aqueous Environments

This compound is considered to be stable in aqueous environments with respect to hydrolysis. This stability is attributed to the absence of hydrolyzable functional groups in its chemical structure.

A study conducted in accordance with OECD Test Guideline 111 confirmed the hydrolytic stability of this compound. The results demonstrated that the compound remained stable in water at pH levels of 4, 7, and 9. Consequently, hydrolysis is not considered a significant degradation pathway for this compound in the environment. While abiotic degradation through hydrolysis is unlikely, the compound is known to be biodegradable under certain conditions.

Ecotoxicological Investigations of 4 Tert Butylphenol

Endocrine Disrupting Effects in Aquatic Species

4-Tert-butylphenol has been identified as an endocrine-disrupting chemical (EDC) due to its ability to interfere with hormonal systems in aquatic organisms. industrialchemicals.gov.aueuropa.euresearchgate.netnih.gov

Estrogen Receptor Agonism and Binding Affinity (In Vitro and In Vivo)

Studies have shown that 4-tBP can act as an estrogen receptor agonist, meaning it can bind to and activate estrogen receptors in a manner similar to natural estrogens. nih.govindustrialchemicals.gov.auresearchgate.net Competitive binding assays have demonstrated that 4-tBP can specifically bind to the estrogen receptor of rainbow trout (Oncorhynchus mykiss), indicating its potential to induce endocrine-mediated effects in fish. industrialchemicals.gov.au The relative binding affinity of 4-tBP to medaka (Oryzias latipes) estrogen receptor alpha (ERα) has been reported, showing it is hundreds of times greater than its binding to human ERα. env.go.jp

Vitellogenin (VTG) Induction Studies (e.g., Fish Sexual Development Test, Pimephales promelas)

Vitellogenin (VTG) is an egg yolk precursor protein typically produced by female fish. Its induction in male fish is a widely used biomarker for exposure to estrogenic compounds. industrialchemicals.gov.au Studies conducted according to OECD guidelines, such as the Fish Sexual Development Test (OECD TG 234) using fathead minnow (Pimephales promelas), have shown VTG induction in fish exposed to 4-tBP. industrialchemicals.gov.au For instance, a 128-day study on fathead minnow observed a VTG induction LOEC (Lowest Observed Effect Concentration) of 255 µg/L in female fish, although no induction was noted in males at this concentration. industrialchemicals.gov.au Other studies have also recorded VTG induction endpoints in the sub-milligram per liter concentration range in various fish species over different exposure durations. industrialchemicals.gov.au

Histopathological Alterations in Reproductive Organs of Aquatic Biota (e.g., Gonadal Duct Feminization)

Exposure to 4-tBP can lead to histopathological changes in the reproductive organs of aquatic organisms, indicative of endocrine disruption. industrialchemicals.gov.au Diagnostic gonad histopathological endpoints observed in fish exposed to 4-tBP include the presence of testis-ova (intersex), atrophy of germinal epithelium, increased oocyte atresia, and gonadal duct feminization. industrialchemicals.gov.au In the fathead minnow study mentioned earlier, gonadal duct feminization of the testes was observed in male fish exposed to 255 µg/L of 4-tBP. industrialchemicals.gov.au Studies on Japanese medaka have also shown the presence of testis-ova in fish exposed to certain concentrations of 4-tBP. taylorandfrancis.com

Impact on Reproductive Performance and Development in Aquatic Organisms

The endocrine-disrupting effects of 4-tBP can negatively impact the reproductive performance and development of aquatic organisms. While a significant change in the sex ratio was not observed in the fathead minnow study at 255 µg/L, an effect on sex ratio was noted at a higher concentration in a pilot study. industrialchemicals.gov.au Long-term exposure to 4-tBP has been reported to cause decreased fecundity in Daphnia and a delayed growth rate and increased female-male ratio in fish. taylorandfrancis.com Adverse effects on the sexual development of fish have been observed at concentrations as low as 1 µg/L in some key studies, which further strengthens the concern regarding 4-tBP's impact. europa.eu

Direct Toxicity to Aquatic Organisms

In addition to its endocrine-disrupting properties, 4-tBP also exhibits direct toxicity to aquatic organisms. nih.gov

Acute Toxicity to Fish and Aquatic Invertebrates (e.g., Daphnia magna)

Acute toxicity studies provide information on the short-term lethal effects of a substance on aquatic organisms. For fish, the 96-hour LC50 (Lethal Concentration 50%) for fathead minnow (Pimephales promelas) has been reported as 5.14 mg/L. cdhfinechemical.com Another study reported a 96-hour LC50 of 5,100 µg/L (equivalent to 5.1 mg/L) for the fish species Oryzias latipes (medaka). env.go.jp For aquatic invertebrates, such as Daphnia magna (water flea), the 48-hour EC50 (Effective Concentration 50%) for immobilization has been reported to range from 3.4 to 4.8 mg/L. cdhfinechemical.comoecd.orgspectrumchemical.comfishersci.com

Here is a summary of some acute toxicity data:

| Organism | Endpoint | Duration | Concentration (mg/L) | Reference |

| Pimephales promelas | LC50 | 96 h | 5.14 | cdhfinechemical.com |

| Oryzias latipes | LC50 | 96 h | 5.1 | env.go.jp |

| Daphnia magna | EC50 | 48 h | 4.8 | cdhfinechemical.com |

| Daphnia magna | EC50 | 48 h | 3.4 - 4.5 | spectrumchemical.comfishersci.com |

| Daphnia magna | EC50 | 48 h | 3.4 | oecd.org |

| Crangon septemspinosa | LC50 | 96 h | 1.9 | nih.gov |

| Oncorhynchus mykiss | LC50 | 96 h | > 1 - 10 | sasoltechdata.com |

| Cyprinus carpio | LC50 | 96 h | 6.9 | spectrumchemical.com |

Chronic toxicity data for Daphnia magna includes a 21-day NOEC (No Observed Effect Concentration) for reproductive inhibition of 0.73 mg/L (equivalent to 730 µg/L). env.go.jpoecd.org

Chronic Toxicity and Sublethal Effects in Aquatic Species

Chronic exposure to 4-tBP, even at environmentally relevant concentrations, has been shown to induce hepatotoxic effects in aquatic species. nih.govacs.org Studies utilizing Cyprinus carpio L. (common carp) as a model organism have revealed significant alterations in various biomarkers after chronic exposure. nih.govacs.org

Induction of Oxidative Stress

This compound can trigger significant alterations in oxidative stress markers in aquatic organisms. nih.govacs.orgnih.gov Studies on Cyprinus carpio L. exposed to 4-tBP have shown changes in the levels of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and malondialdehyde (MDA). nih.govacs.org These findings indicate that 4-tBP can induce excess oxidative stress in the liver of these fish. nih.govnih.gov

Inflammatory Responses (e.g., in Cyprinus carpio L.)

Exposure to 4-tBP can lead to inflammatory responses in aquatic species, such as Cyprinus carpio L. nih.govacs.org Histopathological analysis of liver tissues from Cyprinus carpio L. exposed to 4-tBP has revealed a progressive accumulation of inflammatory cells with increasing concentrations, indicating an ongoing inflammatory response. acs.org Molecular experiments have further revealed inflammatory responses and the involvement of pathways like the NF-κB signaling pathway in 4-tBP-induced hepatotoxicity in this species. nih.govacs.orgresearchgate.net

Hepatic Impairment and Lipid Accumulation in Liver (e.g., in Zebrafish)

This compound has been shown to impair liver development and function in zebrafish (Danio rerio). nih.govmdpi.com Studies indicate that 4-tBP can induce liver damage and increased lipid accumulation in the livers of both zebrafish embryos and adults. nih.govmdpi.com This hepatic impairment is accompanied by altered activities of metabolic enzymes. mdpi.com

Disruption of Lipid Metabolism Pathways

Research highlights that 4-tBP can disrupt lipid metabolism pathways in aquatic organisms. acs.orgnih.gov In zebrafish, 4-tBP exposure has been shown to induce excess liver lipid accumulation by disrupting these pathways. acs.orgnih.gov Transcriptome sequencing in zebrafish embryos exposed to 4-tBP revealed altered expressions of genes involved in lipid metabolism pathways, including steroid and unsaturated fatty acid biosynthesis, glycerolipid, and arachidonic acid metabolism pathways. nih.gov

Alterations in Glycogen (B147801) Metabolism and Insulin (B600854) Signaling

This compound can also cause alterations in glycogen metabolism and critical insulin signaling pathways in aquatic species. nih.govacs.org Studies on Cyprinus carpio L. have demonstrated disruptions in glycogen metabolism and interference with the phosphorylation of key components of the insulin signaling pathway, such as IRS1, AKT, and GSK3β, following 4-tBP exposure. nih.govacs.org The miR-363/PKCδ axis has been identified as a critical regulatory pathway affecting these changes in glycogen and insulin metabolism in Cyprinus carpio L. nih.govacs.org

Bioaccumulation Potential in Aquatic Food Webs

The bioaccumulation potential of 4-tBP in aquatic species is a subject of investigation. While some assessments suggest a low potential for bioaccumulation based on certain criteria like log KOW values industrialchemicals.gov.au, other information indicates that 4-tBP has moderate bioaccumulation potential and environmental persistence. nih.gov Studies on related compounds like 2,4,6-tri-tert-butylphenol (B181104), which is also persistent and bioaccumulative, highlight the concern for biomagnification in trophic food chains. canada.caindustrialchemicals.gov.au Measured bioconcentration factors (BCF) for 2,4,6-tri-tert-butylphenol in fish have been reported to significantly exceed categorization thresholds for bioaccumulation. industrialchemicals.gov.au Although 4-tBP is a different compound, the potential for accumulation in the lipid phases of organisms due to its hydrophobic nature is noted. canada.ca The liver has been identified as a primary organ for the uptake and metabolism of foreign chemicals like 4-tBP in fish. acs.org

Data Table: Summary of this compound Effects in Aquatic Species

| Effect | Organism | Key Findings | Source(s) |

| Oxidative Stress Induction | Cyprinus carpio L. | Altered levels of SOD, GPx, and MDA in liver. | nih.govacs.org |

| Zebrafish | May cause oxidative stress in the liver. | nih.gov | |

| Inflammatory Responses | Cyprinus carpio L. | Accumulation of inflammatory cells in liver; involvement of NF-κB pathway. | nih.govacs.orgresearchgate.net |

| Zebrafish | May cause inflammation in the liver. | nih.gov | |

| Hepatic Impairment | Zebrafish | Impaired liver development and function; liver damage. | nih.govmdpi.com |

| Lipid Accumulation | Zebrafish | Increased lipid accumulation in liver. | nih.govmdpi.com |

| Disruption of Lipid Metabolism | Zebrafish | Disrupted pathways, altered gene expression related to lipid synthesis and metabolism. | acs.orgnih.gov |

| Glycogen Metabolism Alterations | Cyprinus carpio L. | Disruptions in glycogen metabolism. | nih.govacs.org |

| Insulin Signaling Alterations | Cyprinus carpio L. | Interference with phosphorylation of IRS1, AKT, and GSK3β; involvement of miR-363/PKCδ axis. | nih.govacs.org |

Ecological Risk Characterization and Assessment

Ecological risk characterization and assessment for this compound (PTBP) involves evaluating the potential for adverse effects on the environment based on its predicted environmental concentrations (PECs) and predicted no-effect concentrations (PNECs). The risk quotient (RQ), calculated as the ratio of PEC to PNEC (RQ = PEC/PNEC), is a common metric used in this assessment mdpi.com. An RQ greater than 1 generally indicates a potential risk mdpi.comau.dk.

Environmental monitoring data for this compound show its presence in various aquatic environments globally, including river waters, seawaters, sediments, and effluent from wastewater treatment plants nih.gov. Concentrations detected in international surface water studies have ranged from 0.1 to 130 ng/L, with some studies reporting significantly higher levels in heavily industrialized regions, such as 225–1121 ng/L in the Yangtze River and 10–2300 ng/L in Singapore coastal waters industrialchemicals.gov.au. In Australian surface waters, concentrations have been reported below 100 ng/L, similar to levels found in Germany, France, South Africa, and Spain industrialchemicals.gov.au. STP influent concentrations have been measured in the range of 0.021–3.2 μg/L, and effluent concentrations vary depending on treatment level, from 0.0696 µg/L after primary treatment to 0.016–0.035 µg/L after secondary treatment industrialchemicals.gov.au. Predicted environmental concentrations (PECs) in Australian surface waters are unlikely to exceed 100 ng/L, and this value is used as a conservative risk estimate industrialchemicals.gov.au.

Predicted No-Effect Concentrations (PNECs) for this compound have been derived based on toxicity data for aquatic organisms, covering different trophic levels such as algae, invertebrates, and fish env.go.jpeuropa.euoecd.org. Acute toxicity data include a 72-h EC50 of 14,000 µg/L for growth inhibition in green algae (Pseudokirchneriella subcapitata), a 48-h EC50 of 3,900 µg/L for swimming inhibition in Daphnia magna, and a 96-h LC50 of 5,100 µg/L for the fish species Oryzias latipes env.go.jp. A 24-h LC50 of 10,200 µg/L has also been reported for the frog species Rana japonica env.go.jp. Based on acute toxicity values and an assessment factor of 100, a PNEC of 39 µg/L for aquatic organisms has been derived env.go.jp. Another derivation, based on chronic toxicity data (21-d NOEC for Daphnia magna reproduction of 0.73 mg/l or 730 µg/L) and an assessment factor of 100, resulted in a PNEC of 7.3 µg/L oecd.org. The lowest available NOEC from a 72-h algae toxicity test was 320 µg/L europa.eu. Using an assessment factor of 50 on the algae NOEC, a PNEC of 6.4 µg/L was reported in one assessment europa.eu. An even lower PNEC for freshwater of 0.001 µg/L has been derived based on a 21-d reproduction study with Daphnia magna (endpoint value 0.054 µg/L) and an assessment factor of 50 europa.eu.

The risk characterization involves comparing these PEC and PNEC values. Based on conventional ecotoxicity test endpoints, predicted concentrations in Australian surface waters (PEC ≤ 100 ng/L or 0.1 µg/L) are considered below the level of concern (RQ < 1) when compared to PNECs in the microgram per liter range industrialchemicals.gov.au. For instance, using a PEC of 0.1 µg/L and a PNEC of 7.3 µg/L, the RQ is approximately 0.014, indicating a low risk based on this metric industrialchemicals.gov.auoecd.org. However, it is noted that these RQ values may underestimate the environmental risks, particularly concerning the endocrine-disrupting properties of this compound industrialchemicals.gov.au.

Research indicates that this compound has endocrine-disrupting properties and can cause adverse effects at environmentally relevant concentrations industrialchemicals.gov.auacs.orgenv.go.jp. In vitro tests show estrogen receptor agonist activity industrialchemicals.gov.au. In vivo studies with fish have shown that exposure to sublethal concentrations can lead to an increase in male hepatic vitellogenin levels, suggesting estrogenic effects env.go.jp. Concentrations of 0.313 mg/L (313 µg/L) and higher were associated with a significant decrease in the number of fertile eggs and an increase in male hepatosomatic index in fish env.go.jp. At 1.00 mg/L (1000 µg/L), significant decreases in male total length, total number of eggs, and fertility rate were observed, along with increased hepatic vitellogenin levels and female hepatosomatic index env.go.jp. Studies on common carp (B13450389) (Cyprinus carpio L.) exposed to concentrations as low as 1 µg/L for 60 days, consistent with environmental levels, triggered significant alterations in oxidative stress markers and liver enzymes, indicating hepatotoxicity acs.org. While conventional RQ calculations based on acute or chronic toxicity endpoints might suggest low risk, the potential for endocrine-mediated effects at environmentally relevant concentrations highlights a concern that may not be fully captured by these traditional metrics industrialchemicals.gov.auacs.orgenv.go.jp.

Insufficient data are available to fully quantify the risks posed by the endocrine-related effects of this compound to the environment industrialchemicals.gov.au. Further evaluation may be necessary as more reliable effects or exposure data become available industrialchemicals.gov.au.

Data Tables:

Here are some of the ecotoxicity data points used in risk assessment:

| Organism | Endpoint | Value (µg/L) | Duration | Source |

| Pseudokirchneriella subcapitata (Green alga) | 72-h EC50 (Growth Inhibition) | 14,000 | 72 hours | env.go.jp |

| Pseudokirchneriella subcapitata (Green alga) | 72-h NOEC | 320 | 72 hours | europa.eu |

| Daphnia magna (Crustacean) | 48-h EC50 (Swimming Inhibition) | 3,900 | 48 hours | env.go.jp |

| Daphnia magna (Crustacean) | 48h EC50 | 3,400 | 48 hours | oecd.org |

| Daphnia magna (Crustacean) | 21-d NOEC (Reproduction) | 730 | 21 days | oecd.org |

| Daphnia magna (Crustacean) | 21-d Reproduction Endpoint | 0.054 | 21 days | europa.eu |

| Oryzias latipes (Medaka fish) | 96-h LC50 | 5,100 | 96 hours | env.go.jp |

| Pimephales promelas (Fathead minnow) | 96 h-LC50 | 5,100 | 96 hours | acs.org |

| Rana japonica (Japanese brown frog) | 24-h LC50 | 10,200 | 24 hours | env.go.jp |

| Assessment | PEC (µg/L) | PNEC (µg/L) | RQ (PEC/PNEC) | Notes | Source |

| Australian Surface Waters (Conservative) | 0.1 | 7.3 | ~0.014 | Based on PEC of 100 ng/L and PNEC derived from Daphnia chronic toxicity | industrialchemicals.gov.auoecd.org |

| Freshwater (JRC derivation) | Not specified | 0.001 | Not calculated | Based on Daphnia magna reproduction endpoint | europa.eu |

| Freshwater (EU Assessment Report 2008) | Not specified | 6.4 | Not calculated | Based on algae NOEC with AF=50 | europa.eu |

| Freshwater (ECHA) | Not specified | 10 | Not calculated | europa.eu | |

| Local Exposure Scenario (Japanese manufacturer) | 5.8 | 7.3 | ~0.79 | Discharge to CWTP, estimated local PEC | oecd.org |

| Organism (Fish) | Measured Concentration (mg/L) | Observed Effect | Source |

| Not specified | 0.313 | Significant decrease in fertile eggs, significant increase in male hepatosomatic index. | env.go.jp |

| Not specified | 1.00 | Significant decrease in male total length, total eggs, fertility rate; significant increase in hepatic vitellogenin (male/female), female hepatosomatic index. | env.go.jp |

| Cyprinus carpio L. (Common carp) | 1, 10, 100 | Alterations in oxidative stress markers and liver enzymes, inflammatory responses, disruptions in glycogen metabolism. | acs.org |

Detailed Research Findings:

Detailed research findings underscore the complexity of assessing the ecological risk of this compound beyond standard acute and chronic toxicity endpoints. Studies have demonstrated its potential to interfere with endocrine systems in aquatic organisms industrialchemicals.gov.auacs.orgenv.go.jp. For instance, exposure of fish to environmentally relevant concentrations has been shown to induce estrogenic effects, such as increased vitellogenin levels in males, which can have implications for reproductive health env.go.jp. Chronic exposure studies on common carp at concentrations as low as 1 µg/L, within the range detected in environmental waters, have revealed hepatotoxic effects and disruptions in metabolic processes acs.org. These findings suggest that while traditional risk quotients based on acute or general chronic toxicity may indicate a low risk, the specific endocrine-disrupting activity of this compound at environmentally relevant concentrations warrants particular attention in ecological risk assessments industrialchemicals.gov.auacs.orgenv.go.jp. The lack of sufficient data to fully quantify the risks associated with these endocrine-mediated effects highlights a need for further research to comprehensively understand the potential long-term impacts on aquatic ecosystems industrialchemicals.gov.au.

Human Health Toxicological Research on 4 Tert Butylphenol

Dermal Toxicity and Sensitization

Skin Irritation and Corrosivity

Studies have indicated that 4-tBP can cause skin irritation. cdhfinechemical.comeuropa.euspectrumchemical.comoecd.org Skin irritation studies conducted on rabbits, including those following OECD test guidelines, have demonstrated that 4-tBP is a severe skin irritant. europa.eu While some reports suggested minor corrosive effects, the compound has been determined to be non-corrosive according to EU classification criteria, which require full thickness destruction of the skin on at least one animal for classification as corrosive. europa.eu

In a study involving albino New Zealand White rabbits, dermal exposure to 0.5 g of moistened 4-tBP powder under semi-occlusive conditions for 4 hours resulted in very slight to well-defined erythema. europa.eu Observations up to 14 days post-exposure showed that well-defined erythema at one site developed crust formation by day 7. europa.eu The study classified 4-tBP as a severe irritant to rabbit skin based on the Draize classification scheme, with a primary irritation index of 5.5. europa.eu All skin reactions were reversible by day 17. europa.eu

Contact Depigmentation Disorders (Leukoderma and Vitiligo)

Exposure to 4-tBP has been associated with contact depigmentation disorders, including leukoderma and vitiligo, in both experimental animals and humans. wikipedia.orgoecd.orgeuropa.eunih.govdermnetnz.org This depigmentation can occur not only through direct skin contact but also via inhalation or ingestion. oecd.org

Chemical leukoderma, an acquired hypopigmentation resembling vitiligo, can be induced by repeated exposure to specific chemical compounds, including phenolic derivatives like 4-tBP. nih.govskinallergyjournal.com This effect is distinct from post-inflammatory depigmentation. nih.gov Cases of perioral depigmentation have been reported following the use of products containing 4-tBP, such as lip liner. nih.gov Occupational exposure to 4-tBP and other phenolic compounds has also been implicated in causing depigmentation. nih.govdermnetnz.org Depigmentation has been reported even without preceding inflammation. huidziekten.nl

The mechanism by which 4-tBP can induce vitiligo may involve oxidative stress in melanocytes and subsequent apoptotic cell death. nih.gov This process can lead to the release of melanocyte antigens, which are then taken up by dendritic cells. nih.gov

Immunological Mechanisms in Dermal Sensitization (e.g., CD8+ T-cell Reactivity)

The mechanism initiating an autoimmune response against melanocytes in vitiligo is not fully understood, but stress to the skin prior to depigmentation is frequently experienced by patients. nih.govresearchgate.net 4-tBP has been used as a model compound to study the effects of stress on melanocytes. nih.govresearchgate.net

Studies suggest that 4-tBP exposure can sensitize human melanocytes to dendritic cell-mediated killing, which is relevant to the development of vitiligo. nih.govresearchgate.net 4-tBP can activate the production of inflammatory molecules such as IL-6, IL-8, and heat shock protein 70 (HSP70), which are considered key molecules in the pathogenesis of vitiligo and other autoimmune diseases. nih.govskinallergyjournal.comnih.govnih.gov The presentation of melanocyte autoantigens by activated dendritic cells can trigger a cytotoxic CD8+ T-cell response against melanocytes, contributing to vitiligo. nih.gov

Increased CD8+ T-cell reactivity against pigmented cells upon 4-tBP exposure has been observed in a patient with chemically-induced vitiligo. nih.govresearchgate.netresearchgate.net This suggests an immunizing ability of 4-tBP against pigmented cells, which may increase the risk of developing vitiligo in susceptible individuals. nih.govresearchgate.netresearchgate.net Specific T-cell activation has been found upon stimulation with phenol-exposed pigmented cells, which also reacted with unexposed cells. researchgate.netresearchgate.net This indicates that 4-substituted phenols can induce specific T-cell responses against melanocytes and melanoma cells, potentially acting at distant, unexposed body sites and conferring a risk of chemical vitiligo. researchgate.netresearchgate.net

Allergic Contact Dermatitis

4-tBP is recognized as an allergen and has been reported as a cause of allergic contact dermatitis. nih.govsymptoma.comzfin.org Allergic contact dermatitis to 4-tBP is a skin condition resulting from an allergic reaction to the chemical, commonly found in industrial products like adhesives and resins. symptoma.com It typically presents as an itchy, red rash at the site of contact. symptoma.com Diagnosis is often confirmed through patch testing. symptoma.com

This compound formaldehyde (B43269) resin (PTBP-FR), an adhesive commonly used in shoes and other products, has been frequently reported as a cause of allergic contact dermatitis. huidziekten.nlresearchgate.net While formaldehyde is not the primary allergen in this resin, depigmentation has been reported in relation to this agent. huidziekten.nl

Systemic Toxicity Studies

Oral Repeated Dose Toxicity Studies

Oral toxicity studies have been conducted to assess the systemic effects of 4-tBP upon repeated exposure. In a 2-generation reproduction study in rats, a No Observed Adverse Effect Level (NOAEL) of 70 mg/kg body weight/day was established based on a reduction in the relative weights of ovaries and adrenal glands in female rats. europa.eu Skin depigmentation was also observed in experimental animals exposed orally, with a Lowest Observed Adverse Effect Level (LOAEL) of 103 mg/kg body weight/day established in mice. europa.eu

In a combined repeat dose and reproductive/developmental screening toxicity test in rats by gavage, 4-tBP showed neither systemic toxicity nor reproductive toxicity at doses up to 200 mg/kg/day over 46 days. oecd.org However, a noisy respiratory sound was noted in some females at the highest dose, which was considered due to irritation of the respiratory tract. oecd.org Longer and higher exposure in the diet (approximately 1 g/kg body weight/day for 20 or 51 weeks) induced forestomach hyperplasia in other studies. oecd.org

While acute oral toxicity is considered low, repeated dose toxicity studies highlight potential target organs and effects at certain exposure levels. oecd.orgeuropa.eu

Data Table: Selected Findings from Toxicity Studies

| Study Type | Species | Route of Exposure | Key Findings | Reference |

| Skin Irritation | Rabbit | Dermal | Severe skin irritant, Primary Irritation Index 5.5. Not classified as corrosive by EU criteria. | europa.eu |

| Contact Depigmentation | Human, Animal | Dermal, Inhalation, Oral | Associated with leukoderma and vitiligo, can occur without prior inflammation. | oecd.orgdermnetnz.orghuidziekten.nl |

| Immunological Mechanisms (T-cell Reactivity) | Human | Dermal exposure | Increased CD8+ T-cell reactivity against pigmented cells observed in patient with chemically-induced vitiligo. | nih.govresearchgate.netresearchgate.net |

| Allergic Contact Dermatitis | Human | Dermal | Recognized allergen, causes itchy, red rash at contact site. | symptoma.comzfin.org |

| Repeated Dose Toxicity | Rat | Oral | NOAEL of 70 mg/kg bw/day (based on effects on ovaries and adrenal glands in females). | europa.eu |

| Repeated Dose Toxicity | Mouse | Oral | LOAEL of 103 mg/kg bw/day (based on skin depigmentation). | europa.eu |

| Repeated Dose Toxicity | Rat | Oral (gavage) | No systemic or reproductive toxicity up to 200 mg/kg/day for 46 days; respiratory irritation noted. | oecd.org |

| Repeated Dose Toxicity | Rat | Oral (diet) | Forestomach hyperplasia induced at approx. 1 g/kg bw/day. | oecd.org |

Hepatic Toxicity Mechanisms

Research indicates that 4-tBP can induce various hepatotoxic effects, including the modulation of liver enzymes and the disruption of hepatic metabolism. mdpi.comresearchgate.net Studies using zebrafish models have shown that 4-tBP can impair liver development and function, leading to liver damage, increased lipid accumulation, altered activities of metabolic enzymes, and changes in the expression of key metabolic and inflammatory genes, ultimately resulting in tissue dysfunction. mdpi.comresearchgate.net

Furthermore, 4-tBP has been shown to induce different forms of cell death in hepatocytes, such as apoptosis, necroptosis, and ferroptosis. mdpi.comresearchgate.netnih.gov A study in common carp (B13450389) hepatocytes demonstrated that 4-tBP triggered ferroptosis through mechanisms involving oxidative stress, iron overload, the SLC7A11/GSH/GPX4 axis, and the ATF4/HSPA5/GPX4 axis. nih.gov

Respiratory Tract Irritation and Effects

4-tBP is considered an irritant to the respiratory tract. oecd.orgoecd.orgnih.govsdfine.com In studies with rats, exposure to 4-tBP has been associated with noisy respiratory sounds, considered to be due to irritation of the respiratory tract. oecd.orgoecd.org Higher exposures in dose-finding studies led to respiratory difficulty. oecd.orgoecd.org Inhalation may produce irritation of the respiratory system in a substantial number of individuals. sdfine.com

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assessments for 4-tBP have yielded mixed results across various in vitro and in vivo test systems.

In Vitro Genotoxicity (e.g., Gene Mutation Tests, Chromosomal Aberration Assays)

In vitro gene mutation tests, such as the bacterial reverse mutation assay (Ames test) using Salmonella typhimurium strains, have generally shown negative results for 4-tBP, both with and without metabolic activation. oecd.orgoecd.orgnih.goveuropa.euindustrialchemicals.gov.au Studies using E. coli strains have also reported negative findings. nih.goveuropa.eunihs.go.jp

However, in vitro chromosomal aberration tests have indicated that 4-tBP can induce structural chromosome aberrations and polyploidy in certain cell lines, such as Chinese hamster lung (CHL/IU) cells, particularly in the presence of metabolic activation. oecd.orgoecd.orgnih.goveuropa.eunihs.go.jp Other studies using different cell types, such as rat lymphocytes and rat liver epithelial-type cells, have yielded negative results for chromosomal aberrations. oecd.orgoecd.org

The following table summarizes some in vitro genotoxicity findings:

| Test Type | Cell Line/Organism | Metabolic Activation | Results | Citation |

| Bacterial Reverse Mutation | S. typhimurium, E. coli | +/- S9 | Negative | oecd.orgoecd.orgnih.goveuropa.euindustrialchemicals.gov.aunihs.go.jp |

| Chromosomal Aberration | CHL/IU cells | + S9 | Structural aberrations and polyploidy induced | oecd.orgoecd.orgnih.goveuropa.eunihs.go.jp |

| Chromosomal Aberration | Rat lymphocytes | +/- S9 | Negative | oecd.orgoecd.org |

| Chromosomal Aberration | Rat liver epithelial cells | Not specified | Negative | oecd.orgoecd.org |

Carcinogenicity Research

There have been limited sufficient carcinogenicity studies on 4-tBP alone. oecd.orgtera.org However, research has explored its potential as a tumor promoter.

Tumor Promotion Activity (e.g., Forestomach Carcinogenesis in Rodents)

Studies, particularly two-stage carcinogenicity studies in rodents, have indicated that 4-tBP has promoting activity, specifically in forestomach carcinogenesis. oecd.orgoecd.orgtera.orgaacrjournals.org In rats treated with an initiator like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), subsequent exposure to 4-tBP in the diet significantly elevated the incidence of squamous cell carcinoma of the forestomach. aacrjournals.org

Longer and higher exposure to 4-tBP in the diet has been shown to induce forestomach hyperplasia in rodents. oecd.orgoecd.org This proliferative response in the forestomach epithelium is indicative of promoting potential. aacrjournals.orgresearchgate.net While 4-tBP has been characterized as a possible tumor promoter based on forestomach lesions observed in repeated dose oral studies in hamsters and rats and its promoting activity in initiation-promotion assays, the available studies are not of sufficient duration to fully assess its carcinogenic potential alone. tera.org Tumor development in the forestomach has been associated with chronic tissue irritation. tera.org

The following table summarizes findings related to forestomach effects:

| Species | Exposure Duration | Exposure Route | Observed Effects | Citation |

| Rats | 20 or 51 weeks | Diet | Forestomach hyperplasia | oecd.orgoecd.org |

| Rats | 51 weeks | Diet (with MNNG initiation) | Elevated incidence of squamous cell carcinoma of the forestomach | aacrjournals.org |

| Hamsters | 20 weeks | Oral | Forestomach hyperplasia and papillomas | tera.org |

Carcinogenic Potential in Relation to Structurally Analogous Compounds

Investigations into the carcinogenic potential of 4-tBP often consider its structural similarity to other phenolic compounds, some of which have documented toxicological profiles. While direct carcinogenicity data specifically for 4-tBP may be limited in standard studies, assessments sometimes draw inferences based on the behavior of closely related chemicals. For instance, the carcinogenic potential of 4-tert-pentylphenol, a related chemical, has not been extensively studied in standard assays. However, based on negative findings in mutagenicity tests for 4-tert-pentylphenol, it is not anticipated to cause cancer through a genotoxic mechanism. industrialchemicals.gov.au

Structurally related chemicals to 4-tBP, such as bisphenol A (BPA) and nonylphenol (NP), have been more extensively studied regarding their potential health effects, including endocrine disruption. nih.govnih.govwikipedia.org BPA, for example, is a well-documented xenoestrogen that mimics the effects of estrogen in the body, although its potency is significantly lower than that of estradiol (B170435). nih.govwikipedia.org The structural relationship between these compounds, all being alkylphenols, prompts consideration of potential shared toxicological properties, including endocrine-mediated effects. industrialchemicals.gov.aumdpi.com

Reproductive and Developmental Toxicology

Research has explored the potential of 4-tBP to affect reproductive and developmental processes, primarily through studies in mammalian models and investigations into its impact on gonadal function and hormonal balance.

Two-Generation Reproduction Studies in Mammalian Models

Two-generation reproduction studies, often conducted using protocols like OECD TG 416, are designed to evaluate the effects of a substance on the reproductive performance of parental animals and the growth and development of their offspring over two generations. In a two-generation reproduction study involving Sprague Dawley rats exposed to 4-tBP orally in their diet, effects on reproductive parameters were investigated. industrialchemicals.gov.auaccuristech.com While specific details on all endpoints measured in such studies for 4-tBP can vary, findings from a two-generation study with a structurally related chemical, 4-tert-pentylphenol, which used 4-tBP as an analogue, suggested a potential for reproductive toxicity at high doses. industrialchemicals.gov.auindustrialchemicals.gov.au However, observed effects in that context occurred only at high doses and did not indicate a severe alteration of reproductive performance. industrialchemicals.gov.au Another study on 4-tBP itself noted decreased ovarian weights in F0 female rats as a critical effect in a two-generation reproduction study. accuristech.com

Effects on Gonadal Development and Function

Studies have investigated the effects of 4-tBP on gonadal development and function across different species. In fish, exposure to 4-tBP has been shown to induce effects characteristic of an endocrine mode of action, including vitellogenin (VTG) induction and histopathological changes in gonads. industrialchemicals.gov.au For instance, a study on fathead minnows exposed to 4-tBP found gonadal duct feminization of the testes at certain exposure levels. industrialchemicals.gov.au

In mammalian models, a 90-day oral repeated dose toxicity study found no evidence of tissue alterations in the testes and ovaries of rats treated with 4-tBP at doses up to 600 mg/kg body weight/day. industrialchemicals.gov.au Gonad weights for both sexes were also unaffected in this study. industrialchemicals.gov.au However, other research, particularly focusing on prenatal exposure and in vitro studies, suggests potential effects on gonadal steroidogenesis.

Modulation of Hormonal Homeostasis (e.g., Testosterone (B1683101), Progesterone)

4-tBP has been investigated for its potential to modulate hormonal homeostasis, particularly concerning sex hormones like testosterone and progesterone (B1679170). Some studies suggest that tert-butyl phenol (B47542) antioxidants (TBP-AOs), a class that includes 4-tBP, can act as agonists or antagonists to key hormones, potentially impacting endocrine function. mdpi.com These compounds may mimic hormonal action, activate receptors, or block natural hormones. mdpi.com

In vitro studies using tissue culture of rat testes have shown that 4-tBP can significantly increase testosterone and progesterone levels. nih.gov For example, exposure to 4-tBP at 100 mg/l in ex vivo culture of embryonic day 19.5 rat testes resulted in a significant increase in both testosterone and progesterone levels, by up to seven-fold. nih.gov However, in the presence of 100 mg/l 4-tBP, the intratesticular testosterone content did not correlate with the increased secreted testosterone, which was linked to observed tissue damage at the electron microscopic level. nih.gov At a higher concentration (500 mg/l), 4-tBP slightly elevated testicular testosterone during the first hour of culture, but levels subsequently returned to control values. nih.gov